methyl 5-amino-6-methylpyridine-3-carboxylate
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Overview
Description
Methyl 5-amino-6-methylpyridine-3-carboxylate is a synthetic compound with the molecular formula C₈H₁₀N₂O₂ and a molecular weight of 170.18 g/mol . The compound features a pyridine ring substituted with an amino group at the 5-position, a methyl group at the 6-position, and a carboxylate ester group at the 3-position . This compound is of interest due to its versatile applications in scientific research, particularly in organic chemistry and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-6-methylpyridine-3-carboxylate typically involves the reaction of 2-amino-6-methylpyridine with methyl chloroformate under basic conditions . The reaction proceeds through nucleophilic substitution, where the amino group on the pyridine ring attacks the carbonyl carbon of methyl chloroformate, leading to the formation of the carboxylate ester.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Amide derivatives and other substituted products.
Scientific Research Applications
Methyl 5-amino-6-methylpyridine-3-carboxylate is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-amino-6-methylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino and carboxylate groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-methylpyridine-3-carboxylate: Lacks the amino group at the 5-position.
Methyl 5-amino-6-methylnicotinate: Another name for the same compound.
Uniqueness
Methyl 5-amino-6-methylpyridine-3-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group on the pyridine ring
Properties
CAS No. |
1399183-37-9 |
---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.2 |
Purity |
95 |
Origin of Product |
United States |
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